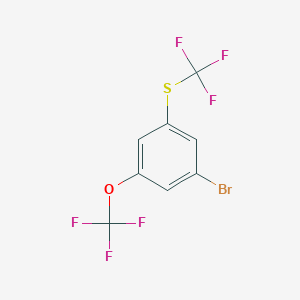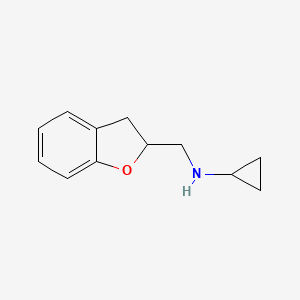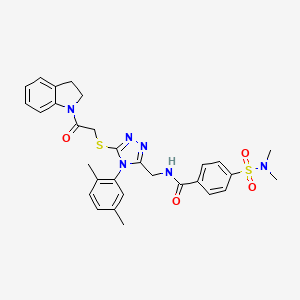
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(2,5-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H32N6O4S2 and its molecular weight is 604.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and CNS Depressant Activities
Compounds with structural similarities to the specified chemical have been explored for their central nervous system (CNS) depressant and anticonvulsant activities. For example, derivatives synthesized under microwave irradiation showed good CNS depressant activity and protection in the maximal electroshock seizure (MES) test, indicative of their potential to inhibit seizure spread without causing liver toxicity (Nikalje, Ansari, Bari, & Ugale, 2015).
Anticancer Evaluation
Another area of focus has been the synthesis of compounds for anticancer evaluation. Schiff’s bases containing thiadiazole scaffolds and benzamide groups were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, comparable to the standard drug Adriamycin, highlighting their potential as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Antimicrobial Screening
Research has also been conducted on the antimicrobial properties of novel compounds. For instance, synthesis of new derivatives linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol showed moderate inhibitory activity against the fungus Candida albicans compared to the reference control, clotrimazole. This suggests a potential application in antimicrobial therapy (Ramadan, Rasheed, & El Ashry, 2019).
Antibacterial and Antifungal Activities
The synthesis of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives and their evaluation for antibacterial and antifungal activities have been explored. Some compounds showed significant activity against various cancer cell lines and effective scavenging of free radicals, indicating their potential in developing new antimicrobial and antioxidant agents (Gudipati, Anreddy, & Manda, 2011).
Herbicide Activity
Compounds with similar structures have been investigated for their potential as herbicides. For example, a group of benzamides demonstrated herbicidal activity on annual and perennial grasses, offering potential utility in agriculture (Viste, Cirovetti, & Horrom, 1970).
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O4S2/c1-20-9-10-21(2)26(17-20)36-27(18-31-29(38)23-11-13-24(14-12-23)42(39,40)34(3)4)32-33-30(36)41-19-28(37)35-16-15-22-7-5-6-8-25(22)35/h5-14,17H,15-16,18-19H2,1-4H3,(H,31,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOAEPJXKBODEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
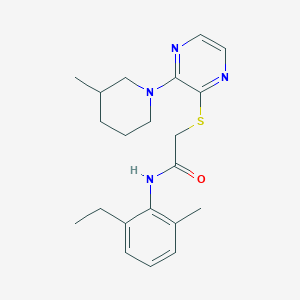

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B2760191.png)


![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2760200.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2760201.png)

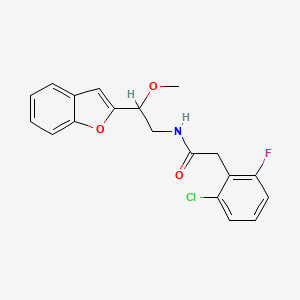
![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2760205.png)

![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)
